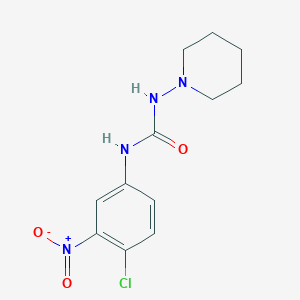

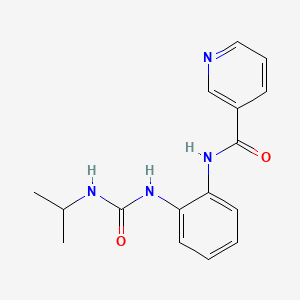

![molecular formula C12H8FN3O2 B3010336 4-(4-Fluorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine CAS No. 672925-14-3](/img/structure/B3010336.png)

4-(4-Fluorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(4-Fluorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine” is a complex organic molecule. It contains a pyrimidine core, which is a six-membered ring with two nitrogen atoms. Attached to this core are various functional groups, including a fluorophenoxy group and a methylisoxazolo group .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions with amidines and formamide . Two routes have been proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines. Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc made it possible to access pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be quite complex, with various functional groups attached to the pyrimidine core. These groups can include alkyl, aryl, and hetaryl substituents . The exact structure of “4-(4-Fluorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine” would require more specific information or a detailed structural analysis.Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc can lead to the formation of pyrimido[4,5-d]pyrimidines . Reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization can also result in the formation of these compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “4-(4-Fluorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine” would depend on its specific structure. Pyrimidine derivatives can exhibit a wide range of properties due to the variety of functional groups that can be attached to the pyrimidine core .Applications De Recherche Scientifique

Apoptosis Induction in Cancer Cells

This compound has been shown to induce apoptosis in human colon cancer cells . It triggers apoptosis by causing the externalization of Annexin V-targeted phosphatidylserine residues in HT-29 and HCT-116 cells . This process involves the activation of caspase-8, -9, and -3, and the cleavage of poly (ADP ribose) polymerase-1 (PARP-1) .

Mitochondrial Dysfunction

The compound induces the release of cytochrome c (Cyt c), apoptosis inducing factor (AIF), and endonuclease G (Endo G) by damaging mitochondria . This results in both caspase-dependent and -independent apoptotic cell death .

Endoplasmic Reticulum Stress

It has been reported that this compound can induce endoplasmic reticulum stress in human colon cancer cells . This stress can lead to apoptosis, contributing to the compound’s potential as a cancer treatment .

IKKβ Inhibition

The compound has potent, selective, and metabolically stable IKKβ inhibitory activities . IKKβ is a kinase that plays a key role in the activation of nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA and plays a key role in cellular responses to stimuli .

Anti-inflammatory Properties

Due to its ability to inhibit IKKβ, the compound could potentially have anti-inflammatory properties . IKKβ is involved in the activation of NF-κB, which plays a crucial role in inflammation .

Anticancer Activity

Pyrimidine derivatives, such as this compound, have been studied for their anticancer activity . In particular, they have been shown to induce cell death by apoptosis in cancer cell lines .

Safety and Hazards

The safety and hazards associated with a compound like “4-(4-Fluorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine” would depend on its specific structure and the conditions under which it is handled. For example, the compound “4-(4-Fluorophenoxy)phenylacetic acid” is classified as harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is very toxic to aquatic life with long lasting effects .

Orientations Futures

The development of new pyrimidine derivatives with enhanced biological activity is an active area of research. The introduction of fluorine atoms to heterocyclic nitrogen systems often improves their physical, chemical, and biological properties . Future research could focus on synthesizing new “4-(4-Fluorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine” derivatives and testing their biological activity.

Mécanisme D'action

Target of Action

Pyrimidine derivatives have been known to exhibit anticancer activity by inhibiting protein kinases . Protein kinases are crucial enzymes that regulate various cellular processes, including cell growth, differentiation, migration, and metabolism .

Mode of Action

Pyrimidine derivatives, due to their resemblance with the nucleotide base pair of dna and rna, are recognized as valuable compounds in the treatment of cancer . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .

Biochemical Pathways

Pyrimidine and its derivatives play a vital role in various biological procedures, including cancer pathogenesis . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The pathways for the synthesis of nucleotides in plant cells are similar to those found in animals and microorganisms .

Pharmacokinetics

Pyrazolo[3,4-d]pyrimidines have been studied for their anticancer evaluation and pharmacokinetics . The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Pyrimidine derivatives have been known to exhibit significant anticancer activity .

Propriétés

IUPAC Name |

4-(4-fluorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN3O2/c1-7-10-11(14-6-15-12(10)18-16-7)17-9-4-2-8(13)3-5-9/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWJGBNSNGRANM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C(=NC=N2)OC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

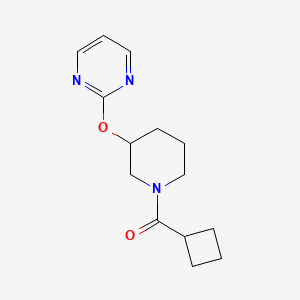

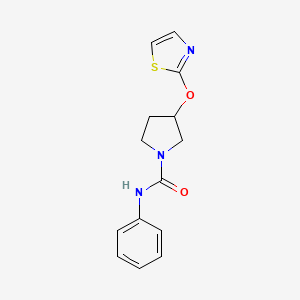

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3010257.png)

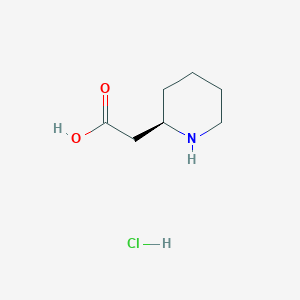

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide](/img/structure/B3010261.png)

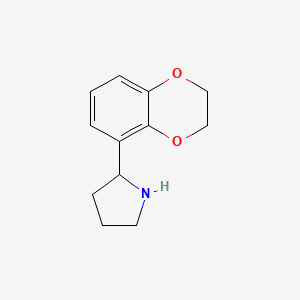

![N-[(3-chlorophenyl)(cyano)methyl]-3-propanamidobenzamide](/img/structure/B3010263.png)

![2'-Chloro-4-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-sulfonoyl chloride](/img/structure/B3010267.png)

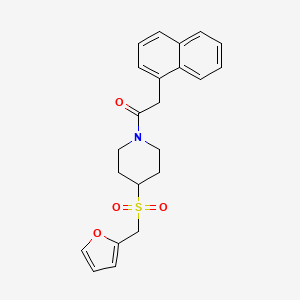

![2-methoxy-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B3010274.png)

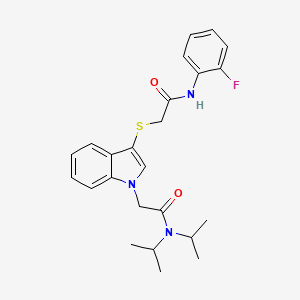

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3010276.png)